molecular formula C15H17N3O4 B360030 N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide CAS No. 424819-10-3

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide

Cat. No.: B360030
CAS No.: 424819-10-3
M. Wt: 303.31g/mol
InChI Key: MUBZRSYXUKYKOY-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide (CAS 445021-03-4) is a high-purity chemical compound with a molecular formula of C15H17N3O4 and a molecular weight of 303.31 g/mol . This specialty chemical features a benzamide structure linked to a 1,3-dimethyl-2,6-dioxopyrimidine group, making it a valuable building block in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those containing the 1,3-dimethyl-2,6-dioxopyrimidine scaffold, are of significant research interest due to their potential biological activities . Researchers are exploring its application in developing novel small molecules for cellular reprogramming and generating specialized cell types . The mechanism of action for related compounds often involves interaction with key enzymatic pathways; for instance, structurally similar molecules have shown activity as phosphodiesterase 4 (PDE4) inhibitors, which can modulate CD4+ T-cell proliferation and inflammatory responses by interfering with the NFAT signaling pathway . This makes it a compound of interest for immunology and inflammation research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All purchases require verification for research application compliance.

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-4-22-11-7-5-10(6-8-11)14(20)16-12-9-13(19)18(3)15(21)17(12)2/h5-9H,4H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBZRSYXUKYKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution

Procedure :

  • Reactants : 4-Amino-1,3-dimethyl-2,6-dioxopyrimidine (derived from 1,3-dimethylbarbituric acid via nitration/reduction) and 4-ethoxybenzoyl chloride.

  • Base : Triethylamine (TEA) in anhydrous dichloromethane (DCM).

  • Conditions : Stir at 25°C for 12 hours.

  • Workup : Wash with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.

Yield : 68–72%.

Carbodiimide-Mediated Amidation

Procedure :

  • Reactants : 1,3-Dimethylbarbituric acid and 4-ethoxybenzoic acid.

  • Coupling Agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

  • Solvent : Dimethylformamide (DMF) at 0°C.

  • Conditions : Stir for 24 hours at room temperature.

  • Workup : Extract with ethyl acetate, wash with HCl (1M), and recrystallize.

Yield : 65–70%.

Optimization and Troubleshooting

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance coupling efficiency by stabilizing intermediates.

  • Ethanol/water mixtures improve recrystallization yields (85–90% recovery).

Side Reactions

  • O- vs. N-Alkylation : Using bulky bases (e.g., DIPEA) suppresses O-alkylation byproducts.

  • Hydrolysis Mitigation : Anhydrous conditions and molecular sieves prevent amide hydrolysis.

Analytical Characterization

Parameter Value Method Source
Molecular Weight 353.4 g/molMS (ESI+)
Melting Point 210–212°CDSC
Purity >99%HPLC (C18 column)
1H NMR (DMSO-d6) δ 1.35 (t, 3H, CH₂CH₃), δ 3.25 (s, 6H, N(CH₃)₂)400 MHz

Comparative Analysis of Methods

Method Yield Cost Complexity Purity
Nucleophilic Substitution72%HighModerate98%
Carbodiimide-Mediated70%ModerateHigh99%
One-Pot Synthesis60%*LowLow95%*

*Theoretical based on analogous reactions.

Industrial-Scale Considerations

  • Catalyst Recycling : Sodium alkoxide catalysts in 1,3-dimethylbarbituric acid synthesis can be recovered via distillation.

  • Waste Management : Acidic filtrates neutralized with NaOH reduce environmental impact .

Chemical Reactions Analysis

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

The biological activity of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide can be summarized as follows:

Anticancer Properties

Several studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research has shown that the compound can induce apoptosis in cancer cells. In vitro studies demonstrated significant inhibition of cell proliferation in breast and colon cancer cell lines with IC50 values in the micromolar range .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease processes:

  • Acetylcholinesterase Inhibition : Similar compounds have been noted for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase, an enzyme involved in neurotransmitter breakdown .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties:

  • Antibacterial Activity : Derivatives have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The results indicated that certain derivatives had enhanced cytotoxicity against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines compared to the parent compound .

Case Study 2: Enzyme Inhibition Assay

Another study focused on the enzyme inhibition capabilities of this compound. The researchers conducted assays to measure the inhibitory effects on acetylcholinesterase. The results showed that some derivatives had significant inhibitory activity, suggesting potential use in Alzheimer's disease therapeutics .

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide

  • Molecular formula : C₁₆H₁₉N₃O₄
  • Key structural difference : A methylene (-CH₂-) linker between the pyrimidine and benzamide groups (vs. direct amide linkage in the target compound) .
  • Implications: Molecular weight: Increased by 14.02 g/mol (317.34 vs. Lipophilicity: The methylene group may enhance hydrophobicity, reducing aqueous solubility. Conformational flexibility: The linker could allow greater rotational freedom, affecting target binding specificity.

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-ethoxybenzamide

  • Key structural difference : Ethoxy group at the benzamide’s 2-position (vs. 4-position in the target compound) .
  • Implications :
    • Electronic effects : The 2-ethoxy substituent may reduce resonance stabilization of the benzamide, weakening hydrogen-bonding interactions.
    • Steric hindrance : Proximity to the amide bond could impede binding to planar active sites (e.g., ATP pockets in kinases).

Diaminopyrimidine-Based EGFR Inhibitors

describes diaminopyrimidine derivatives (e.g., Compound 1: C₂₂H₂₂Cl₂N₆O₂) with pyrimidine cores and benzamide substituents. While structurally distinct, these analogs highlight:

  • Bioactivity: Substitutions on the pyrimidine ring (e.g., chlorine, hydroxypropan-2-ylamino) correlate with EGFR inhibition .
  • Lessons for target compound : The 4-ethoxy group in the target may similarly influence target selectivity, though direct evidence is lacking.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
Target Compound C₁₅H₁₇N₃O₄ 303.32 4-ethoxybenzamide Direct amide linkage, moderate lipophilicity
Methylene-linked analog C₁₆H₁₉N₃O₄ 317.34 4-ethoxybenzamide Enhanced flexibility, higher molecular weight
2-Ethoxy positional isomer C₁₅H₁₇N₃O₄ 303.32 2-ethoxybenzamide Altered electronic effects, steric hindrance
Diaminopyrimidine inhibitor (Compound 1) C₂₂H₂₂Cl₂N₆O₂ 489.36 2,6-dichlorobenzamide EGFR inhibition, complex substituent motifs

Research Implications and Gaps

  • Structural insights : Modifications to the pyrimidine core (e.g., methylene linkers, ethoxy positional isomers) significantly impact physicochemical and binding properties.
  • Biological relevance: While diaminopyrimidine analogs in demonstrate kinase inhibition , the target compound’s activity remains unverified.
  • Synthetic challenges : Positional isomerism (2- vs. 4-ethoxy) requires precise regiochemical control during synthesis .

Biological Activity

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H17N3O4
  • Molecular Weight : 301.31 g/mol
  • CAS Number : 2148446

Structural Features

The structure features a pyrimidine ring with two carbonyl groups and an ethoxybenzamide moiety, which may contribute to its biological properties.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit bacterial growth. The presence of the ethoxy group may enhance lipophilicity, facilitating better membrane penetration.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against several pathogens and cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
E. coli30
S. aureus25

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential use as a broad-spectrum antimicrobial agent .
  • Cytotoxicity in Cancer Research : In a recent study involving multiple cancer cell lines, this compound showed promising cytotoxic effects. The mechanism was attributed to the induction of oxidative stress leading to cell death .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Early findings suggest that:

  • Absorption : The compound exhibits moderate solubility in aqueous solutions.
  • Metabolism : Initial metabolic studies indicate that it undergoes hepatic metabolism with potential formation of active metabolites.
  • Toxicity : Preliminary toxicity assessments reveal a favorable safety profile at therapeutic doses; however, further studies are needed to fully elucidate its toxicological effects.

Q & A

Q. Methodological Recommendations :

  • Use Ugi-type multicomponent reactions to assemble the pyrimidine core, leveraging microwave-assisted synthesis to enhance regioselectivity .
  • Employ carbodiimide-mediated coupling (e.g., EDCl/HOBt) for amide bond formation, as demonstrated in analogous benzamide syntheses .
  • Optimize purification via preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to isolate the target compound from structurally similar impurities.

How can crystallographic data for this compound be effectively refined using SHELX software, and what common pitfalls should researchers avoid?

Advanced Research Focus
Crystallographic refinement of this compound may face challenges due to:

  • Disorder in the ethoxy group or pyrimidine ring, especially if multiple conformers exist.
  • Anisotropic displacement parameters for the dioxopyrimidine moiety, which can lead to overfitting.

Q. Methodological Recommendations :

  • Use SHELXL for refinement, applying "ISOR" and "DELU" restraints to manage anisotropic displacement of the dioxopyrimidine ring .
  • For disordered ethoxy groups, apply "PART" instructions and refine occupancy factors iteratively.
  • Validate the model using Rint and GooF (Goodness-of-Fit) metrics. Avoid over-reliance on the R-factor; instead, cross-check with residual density maps in WinGX/ORTEP .

What role do hydrogen-bonding interactions play in the crystal packing of this compound, and how can graph set analysis aid in understanding its supramolecular structure?

Advanced Research Focus
The compound’s crystal packing is likely governed by:

  • N–H···O hydrogen bonds between the pyrimidine dione and benzamide carbonyl groups.
  • C–H···O interactions involving the ethoxy group.

Q. Methodological Recommendations :

  • Perform graph set analysis (as per Etter’s formalism) to categorize hydrogen-bonding patterns into D , S , R , or C motifs .
  • Use Mercury CSD to visualize and quantify intermolecular contacts. For example, a D(2,2,0) motif may describe dimerization via reciprocal N–H···O bonds between adjacent pyrimidine rings.

Are there known contradictions in the reported biological activities of structurally similar pyrimidinedione derivatives, and how can researchers reconcile these discrepancies?

Advanced Research Focus
Similar compounds (e.g., TRPA1 inhibitors like HC-030031) show variability in IC50 values across assays due to:

  • Off-target effects from the ethoxybenzamide group interacting with unrelated receptors.
  • Solubility differences in cellular vs. cell-free systems, altering apparent potency.

Q. Methodological Recommendations :

  • Conduct structure-activity relationship (SAR) studies with systematic substitutions (e.g., replacing ethoxy with methoxy or cyclopropoxy) to isolate critical pharmacophores .
  • Validate activity using orthogonal assays (e.g., calcium flux for TRPA1 and electrophysiology for ion channel selectivity) .

What advanced spectroscopic techniques are recommended for characterizing the electronic environment of the ethoxybenzamide moiety in this compound?

Basic Research Focus
The ethoxy group’s electron-donating effects can be probed via:

  • <sup>13</sup>C CP/MAS NMR to assess crystallographic vs. solution-phase electronic environments.
  • UV-Vis spectroscopy with TD-DFT calculations to correlate absorption bands with π→π* transitions in the benzamide group.

Q. Methodological Recommendations :

  • Use solid-state NMR (e.g., <sup>15</sup>N NMR) to detect hydrogen-bonding interactions involving the pyrimidine ring .
  • Compare experimental IR carbonyl stretches (1680–1700 cm<sup>−1</sup>) with DFT-predicted values to validate resonance effects .

How does the presence of the 1,3-dimethyl-2,6-dioxopyrimidin-4-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The dioxopyrimidine core exhibits:

  • Reduced nucleophilicity at the 4-position due to electron-withdrawing carbonyl groups.
  • Steric shielding from the 1,3-dimethyl substituents, hindering SN<sup>2</sup> mechanisms.

Q. Methodological Recommendations :

  • Activate the 4-position for substitution via Pd-catalyzed C–H functionalization using directing groups (e.g., pyridine or oxazoline) .
  • Screen Lewis acid catalysts (e.g., ZnCl2) to polarize the carbonyl groups and enhance electrophilicity at the 4-position .

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